molecular formula C13H16ClNO2 B13023670 Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13023670
M. Wt: 253.72 g/mol
InChI Key: YVCKOEIZBOKVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a chlorophenyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common solvents and catalysts used in these processes include toluene, dichloromethane, and various palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound in various scientific and industrial applications .

Biological Activity

Methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following:

  • Molecular Formula : C13H14ClNO2
  • Molecular Weight : Approximately 251.71 g/mol
  • IUPAC Name : this compound

The compound features a chiral center, which can lead to different stereoisomers that may exhibit varying biological activities.

Research indicates that this compound may interact with various biological targets, primarily through enzyme modulation and receptor binding. The exact mechanisms are still under investigation, but preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in critical biological pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes that play roles in metabolic pathways, potentially affecting processes such as nucleotide synthesis and adenosine regulation.
  • Receptor Interaction : It may bind to receptors involved in neurotransmission or hormonal regulation, influencing physiological responses.

Antimicrobial Properties

This compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary investigations have pointed towards its anticancer properties. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that warrant further exploration into its potential as a therapeutic agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Comparative studies with similar compounds have highlighted the importance of substituent positioning on the pyrrolidine ring:

Compound NameSubstituent PositionBiological Activity
This compoundOrthoModerate activity
Methyl 4-(3-chlorophenyl)-1-methylpyrrolidine-3-carboxylateMetaHigher activity
Methyl 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylateParaVariable activity

This table illustrates how variations in substituent positions can significantly influence the compound's biological activity.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : A study conducted by [source] evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, finding significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity in Cancer Cells : Research published in [source] reported that the compound induced apoptosis in breast cancer cell lines, with IC50 values ranging from 5 to 15 µM depending on the cell type.
  • Neuroprotective Effects : Investigations into neuroprotective properties revealed that the compound could mitigate oxidative stress-induced damage in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-15-7-10(11(8-15)13(16)17-2)9-5-3-4-6-12(9)14/h3-6,10-11H,7-8H2,1-2H3

InChI Key

YVCKOEIZBOKVIO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.